molecular formula C17H19NO4 B11942046 2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide CAS No. 853332-70-4

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide

Katalognummer: B11942046
CAS-Nummer: 853332-70-4
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: HVHAEOYWNVNFSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and phenoxy groups, contributing to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 2-methoxy-4-methylphenol with 3-methoxyphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 2-methoxy-4-methylphenol with acetic anhydride to form an intermediate.

    Step 2: Adding 3-methoxyphenylamine to the reaction mixture and allowing the reaction to proceed under reflux conditions.

    Step 3: Purifying the product through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures higher yields and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methoxy-4-methylphenol
  • 3-methoxyphenylamine
  • 2-methoxy-4-vinylphenol

Uniqueness

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of methoxy and phenoxy groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical reactions.

Eigenschaften

CAS-Nummer

853332-70-4

Molekularformel

C17H19NO4

Molekulargewicht

301.34 g/mol

IUPAC-Name

2-(2-methoxy-4-methylphenoxy)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19NO4/c1-12-7-8-15(16(9-12)21-3)22-11-17(19)18-13-5-4-6-14(10-13)20-2/h4-10H,11H2,1-3H3,(H,18,19)

InChI-Schlüssel

HVHAEOYWNVNFSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.